1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the cyclodehydration of 1,2-diacylhydrazines using phosphorous oxychloride (POCl3) as a dehydrating agent . Another method reported involves heating a compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide .
Molecular Structure Analysis
The compound contains a heterocyclic moiety known as oxadiazole, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . It also contains a naphthalene group attached through an ether linkage .
Scientific Research Applications
Synthesis and Chemical Properties
Polymerization Studies and Synthesis of Urazole Derivatives : Research on the synthesis of novel urazole containing 3-hydroxynaphthalene groups and their polymerization to produce new poly(urea-urethane)s with good yields and solubility in organic solvents. These compounds have potential applications in materials science due to their heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007).
Chemosensors for Metal Ions : Development of naphthoquinone-based chemosensors that show remarkable selectivity towards Cu2+ ions. These chemosensors could be utilized in environmental monitoring and the detection of metal ions in various contexts (Gosavi-Mirkute et al., 2017).
Antimicrobial Activity : Synthesis of mono- and disubstituted naphthalene-1,4-diones showing good antimicrobial activity against a variety of pathogens. These compounds contribute to the development of new antimicrobial agents (Voskienė et al., 2011).
Catalyzed Cascade Reactions : Exploration of Rh(III)-catalyzed cascade reactions for the synthesis of highly functionalized naphthalenones, demonstrating the utility of such compounds in organic synthesis and potentially in drug development (Chen et al., 2019).
Properties
IUPAC Name |
4-methyl-7-(naphthalen-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-22-16-15(17(24)21-18(22)25)23-9-14(27-19(23)20-16)10-26-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9-10H2,1H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLZIXOVXEQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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